6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol
Description
6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol is a pyrimidine derivative featuring a 2,4-dichlorophenyl substituent at position 6, a methyl group at position 2, and a hydroxyl group at position 4. Pyrimidine derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to interact with biological targets. This compound’s unique substitution pattern confers distinct electronic, steric, and solubility properties, making it a subject of interest in drug discovery and chemical synthesis .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHFYSPYFUUFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol generally follows these stages:
- Preparation of 4,6-dihydroxy-2-methylpyrimidine or its derivatives.
- Introduction of the 2,4-dichlorophenyl substituent at the 6-position.
- Conversion of hydroxyl groups to suitable leaving groups, followed by substitution or chlorination to form the dichloropyrimidine intermediate.
- Final functional group transformations to yield the target this compound.
Preparation of 4,6-Dihydroxy-2-methylpyrimidine
This intermediate is pivotal in the synthesis and is prepared via cyclization reactions involving acetamidine hydrochloride and malonate derivatives.
- Under ice bath conditions, sodium methoxide is added to methanol.
- Dimethyl malonate and acetamidine hydrochloride are introduced with stirring.
- The reaction mixture is warmed to 18–25 °C and maintained for 3–5 hours.
- Methanol is removed under reduced pressure.
- Water is added to dissolve the residue, and the pH is adjusted to 1–2.
- Crystallization occurs at 0 °C for 3–5 hours.
- The solid product is isolated by suction filtration, washed, and dried to yield 4,6-dihydroxy-2-methylpyrimidine as a white solid.
This method avoids the use of highly toxic reagents like phosphorus oxychloride (POCl3) or phosgene, using triphosgene as a safer alternative, thus making it suitable for industrial production with reduced environmental impact.
Table 1: Reaction Conditions for 4,6-Dihydroxy-2-methylpyrimidine Synthesis
| Step | Conditions | Notes |
|---|---|---|
| Sodium methoxide addition | Ice bath, stirring | Ensures controlled reactivity |
| Addition of reactants | Dimethyl malonate, acetamidine HCl | Molar ratios optimized for yield |
| Reaction temperature | 18–25 °C | Maintained for 3–5 hours |
| Methanol removal | Reduced pressure distillation | Prevents side reactions |
| pH adjustment | To 1–2 using acid | Promotes crystallization |
| Crystallization | 0 °C, 3–5 hours | Obtains pure product |
Synthesis of 4,6-Dichloropyrimidine Derivatives
The chlorination of 4,6-dihydroxypyrimidine derivatives to 4,6-dichloropyrimidines is a critical step toward the target compound.
Industrial Preparation Method:
- 4,6-Dihydroxypyrimidine is reacted with thionyl chloride in the presence of dichloroethane and a chlorination catalyst.
- The mixture is heated to reflux and maintained for a specified time.
- After reaction completion, dichloroethane is recovered by distillation.
- The product is crystallized and isolated by centrifugation and drying.
- This method achieves over 83% yield based on diethyl malonate and meets international quality standards.
Table 2: Chlorination Reaction Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Dichloroethane | Good solubility and recovery |
| Chlorinating agent | Thionyl chloride | Efficient chlorination |
| Catalyst | Specific chlorination catalyst | Enhances reaction rate |
| Temperature | Reflux temperature (~85–90 °C) | Maintains reaction kinetics |
| Yield | >83% (based on diethyl malonate) | High efficiency |
Introduction of the 2,4-Dichlorophenyl Group
The 6-position substitution with a 2,4-dichlorophenyl group typically involves nucleophilic aromatic substitution or cross-coupling reactions, depending on the intermediate.
While explicit detailed procedures for this step are less commonly published, the following approach is standard:
- Reaction of 4,6-dichloropyrimidine with 2,4-dichlorophenyl nucleophiles or organometallic reagents under controlled conditions.
- Optimization of temperature, solvent, and catalyst systems to maximize substitution at the 6-position.
- Purification by crystallization or chromatography.
Alternative Synthetic Routes and Yields
A notable alternative synthesis involves cyclization of acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide to produce 4,6-dihydro-2-methylpyrimidine with a yield of 91.2%. Subsequent nitration and chlorination steps yield 4,6-dichloro-2-methyl-5-nitropyrimidine with yields of 88.3% and 82.6%, respectively.
This route highlights:
- High overall yields.
- Use of mixed acids for nitration (nitric acid, trichloroacetic acid, acetic acid).
- Chlorination using phosphorus oxytrichloride (POCl3).
However, the use of POCl3 is less environmentally favorable compared to triphosgene-based methods.
Comparative Summary of Preparation Methods
Research Findings and Industrial Implications
- The triphosgene-based synthesis method provides a safer, environmentally friendly, and industrially scalable route for 4,6-dihydroxy-2-methylpyrimidine, a key precursor.
- Chlorination with thionyl chloride in dichloroethane offers an efficient and high-yielding method to produce 4,6-dichloropyrimidines, essential intermediates for further substitution steps.
- The cyclization of acetamidine hydrochloride with malonate derivatives remains a robust approach, with nitration and chlorination steps enabling functionalization, though with higher environmental concerns due to reagent toxicity.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antifungal effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
The 2,4-dichlorophenyl group at position 6 is critical for electronic and steric interactions. Comparisons with analogs include:
- 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (): The 3,5-dichloro substitution reduces steric hindrance compared to 2,4-dichloro, while the trifluoromethyl group enhances lipophilicity. This compound’s molecular weight (369.2 g/mol) and logP are higher than the target compound, likely improving membrane permeability but reducing aqueous solubility .
Table 1: Position 6 Substituent Effects
| Compound | Substituent at Position 6 | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target compound | 2,4-Dichlorophenyl | ~283.1* | Moderate lipophilicity, H-bond donor |
| 6-(3,5-Dichlorophenyl)-2-phenyl-4-CF₃ | 3,5-Dichlorophenyl | 369.2 | High lipophilicity, electron-withdrawing |
| 6-(Thiophen-2-yl) derivatives | Thiophene | ~250–300 | Polarizable sulfur atom, π-π stacking |
*Estimated based on formula C₁₁H₈Cl₂N₂O.
Substituent Variations at Position 2
The methyl group at position 2 influences steric bulk and electron density:
- 2-Mercapto and 2-methylthio derivatives (): Thiol (-SH) and methylthio (-SMe) groups offer nucleophilic reactivity and moderate lipophilicity, respectively. These groups may confer antioxidant or metal-chelating properties absent in the target compound .
Table 2: Position 2 Substituent Effects
Substituent Variations at Position 4
The hydroxyl group at position 4 contributes to hydrogen bonding and acidity:
- 4-(Trifluoromethyl)pyrimidines (): The -CF₃ group is strongly electron-withdrawing, increasing metabolic stability but reducing solubility. Such derivatives are common in kinase inhibitors (e.g., GSK-3 inhibitors in ) .
- 4-Phenyl derivatives (): Aromatic substituents enhance π-π stacking but may reduce solubility. For example, 4-(2-pyridyl) analogs () introduce additional coordination sites for metal binding .
Table 3: Position 4 Substituent Effects
| Compound | Substituent at Position 4 | Key Properties |
|---|---|---|
| Target compound | Hydroxyl (-OH) | H-bond donor, acidic (pKa ~7–9) |
| 4-CF₃ derivatives | Trifluoromethyl (-CF₃) | Electron-withdrawing, lipophilic |
| 4-Phenyl derivatives | Phenyl (-C₆H₅) | π-π stacking, increased rigidity |
Biological Activity
6-(2,4-Dichlorophenyl)-2-methyl-4-pyrimidinol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various methodologies aimed at enhancing its biological efficacy. Recent studies have focused on modifying the pyrimidine core to improve selectivity and potency against specific biological targets.
Key Synthesis Methods
- One-Pot Three-Component Condensation : This method utilizes p-chlorobenzaldehyde, malononitrile, and thiobarbituric acid in the presence of catalysts like zinc oxide. This approach is noted for its efficiency and environmental friendliness .
- Rational Design : Compounds are designed based on previous findings related to EGFR inhibitors, leading to the development of derivatives that exhibit enhanced inhibitory activity against cancer cell lines .
Anti-Inflammatory Effects
This compound has shown significant anti-inflammatory properties through various mechanisms:
- COX Inhibition : The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies report IC50 values indicating potent inhibition comparable to established anti-inflammatory drugs like celecoxib .
- In Vivo Studies : Animal models have demonstrated that this compound reduces edema and inflammatory markers significantly more than control treatments .
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent:
- EGFR Kinase Inhibition : Research indicates that derivatives of this compound can effectively inhibit EGFR kinase activity, which is critical in non-small cell lung cancer (NSCLC). The most promising derivatives showed over 80% inhibition in cellular assays .
Case Study 1: Anti-inflammatory Properties
In a study examining various pyrimidine derivatives, this compound was found to exhibit significant anti-inflammatory effects in carrageenan-induced paw edema models in rats. The compound's ED50 was calculated at approximately 8.23 μM, indicating strong efficacy compared to indomethacin .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the compound's effects on various cancer cell lines. It demonstrated selective cytotoxicity against lung cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structural integrity of 6-(2,4-dichlorophenyl)-2-methyl-4-pyrimidinol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the positions of substituents on the pyrimidine ring. For example, -NMR can resolve methyl and aromatic protons, while -NMR identifies carbon environments. Infrared (IR) spectroscopy validates functional groups, such as hydroxyl (-OH) and C-Cl bonds. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Complementary techniques like X-ray crystallography (if single crystals are obtainable) provide definitive structural confirmation .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Nucleophilic substitution : Introducing the 2,4-dichlorophenyl group via Suzuki-Miyaura coupling or Ullmann reactions.
Cyclocondensation : Formation of the pyrimidine ring using precursors like urea or thiourea with appropriate ketones or aldehydes.
Functionalization : Methylation at the 2-position using methyl iodide or dimethyl sulfate under basic conditions.
Optimization of reaction conditions (e.g., Pd catalysts, temperature) is critical to maximize yield and purity .
Q. How can researchers assess the purity of this compound for biological assays?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Reverse-phase C18 columns and gradient elution (water/acetonitrile) separate impurities. Thin-layer chromatography (TLC) provides rapid preliminary checks. Elemental analysis (C, H, N) ensures stoichiometric accuracy, with deviations >0.3% indicating impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?
- Methodological Answer : Comparative SAR studies using analogs (e.g., 6-(4-fluorophenyl) or 6-(2-chlorophenyl) derivatives) reveal the importance of chlorine’s electronic and steric effects. For example:
- 2,4-Dichloro substitution : Enhances lipophilicity (logP ↑) and membrane permeability, as shown in cellular uptake assays.
- Methyl group at 2-position : Stabilizes the pyrimidine ring, reducing metabolic degradation (confirmed via microsomal stability tests).
Computational modeling (e.g., DFT) quantifies electronic effects, while molecular docking predicts binding affinity to targets like kinases .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardized protocols are essential:
- Dose-response curves : Use a wide concentration range (nM–μM) to distinguish specific activity from toxicity.
- Control experiments : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) and cell viability controls (MTT assay).
- Target validation : RNA interference or CRISPR knockouts confirm mechanism specificity. Meta-analyses of published data identify trends (e.g., Gram-positive vs. Gram-negative selectivity) .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Tools like SwissADME estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
- Molecular dynamics (MD) : Simulates binding stability to plasma proteins (e.g., albumin) to predict half-life.
- Metabolite prediction : Software (e.g., Meteor) identifies probable Phase I/II metabolites for synthetic prioritization .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing effect of the 2,4-dichlorophenyl group activates the pyrimidine ring for substitution at the 4-position. Kinetic studies (e.g., monitoring reaction rates via -NMR) show second-order dependence on nucleophile concentration. Hammett plots (σ values) correlate substituent effects with reaction rates. Solvent polarity (e.g., DMF vs. THF) also modulates transition-state stabilization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
